

Spectroscopic Profile of Tert-Butyl Methyl Sulfoxide: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl methyl sulfoxide*

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Introduction: The Molecular Identity of Tert-Butyl Methyl Sulfoxide

Tert-butyl methyl sulfoxide (CAS No. 14094-11-2), with a molecular formula of $C_5H_{12}OS$ and a molecular weight of 120.22 g/mol, is an organosulfur compound featuring a chiral sulfur center bonded to a methyl group and a sterically demanding tert-butyl group.^{[1][2]} Its structure presents a fascinating case study for spectroscopic analysis, where the interplay of symmetry, steric hindrance, and the polar sulfinyl group dictates its unique spectral signature. Unlike its ubiquitous counterpart, dimethyl sulfoxide (DMSO), the bulky tert-butyl group in **tert-butyl methyl sulfoxide** significantly influences its physical and chemical properties, such as reducing its polarity and miscibility in polar solvents.^[3]

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-butyl methyl sulfoxide**. For researchers in synthetic chemistry and drug development, a thorough understanding of these spectroscopic techniques is not merely for structural confirmation; it is fundamental to monitoring reaction kinetics, assessing purity, and elucidating mechanisms. The following sections are designed to move beyond simple data reporting, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for analysis.

^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For **tert-butyl methyl sulfoxide**, the simplicity of its proton and carbon environments leads to a clean and highly informative spectrum.

^1H NMR Spectroscopy Analysis

The ^1H NMR spectrum of **tert-butyl methyl sulfoxide** is characterized by two distinct singlets, a direct consequence of the molecule's structure, which lacks protons on adjacent carbons, thus precluding any spin-spin coupling.

Expertise & Experience: The chemical shift values are profoundly influenced by the local electronic environment. The electron-withdrawing nature of the sulfoxide group deshields the adjacent protons, pulling their resonance frequency downfield. The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-S bond, resulting in a single, intense signal. The protons of the methyl group, being directly attached to the sulfur atom, experience a more significant deshielding effect compared to the more distant tert-butyl protons.

Table 1: Expected ^1H NMR Spectral Data for **tert-Butyl Methyl Sulfoxide** in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~ 2.55	Singlet	3H	S-CH ₃	Protons are deshielded by the adjacent electronegative sulfoxide group, similar to DMSO (~2.5 ppm).[4]
~ 1.30	Singlet	9H	-C(CH ₃) ₃	Nine equivalent protons give a sharp, intense signal in the typical upfield region for tert-butyl groups.[3]

Experimental Protocol: ¹H NMR Spectrum Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **tert-butyl methyl sulfoxide** in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Number of Scans: 16-32 scans for a high signal-to-noise ratio.
 - Relaxation Delay (d1): 2 seconds.
 - Acquisition Time (aq): ~4 seconds.

- Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For **tert-butyl methyl sulfoxide**, three distinct signals are expected, corresponding to the methyl carbon, the equivalent methyl carbons of the tert-butyl group, and the quaternary carbon of the tert-butyl group.

Table 2: Expected ¹³C NMR Spectral Data for **tert-Butyl Methyl Sulfoxide** in CDCl₃

Chemical Shift (δ) ppm	Assignment	Rationale
~ 55.0	C-(CH ₃) ₃	The quaternary carbon is significantly deshielded due to its substitution and proximity to the sulfoxide group.
~ 38.0	S-CH ₃	The methyl carbon attached to the sulfoxide is deshielded, appearing in a region characteristic for carbons bonded to sulfur.
~ 23.5	C-(CH ₃) ₃	The three equivalent methyl carbons of the tert-butyl group appear upfield, consistent with typical sp ³ hybridized carbons. [5]

Experimental Protocol: ¹³C NMR Spectrum Acquisition

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
- Instrumentation: Utilize a 400 MHz spectrometer, observing at a frequency of ~100 MHz for ¹³C.

- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2 seconds.
- Processing: Process the data similarly to the ^1H spectrum. Reference the spectrum using the residual solvent peak of CDCl_3 ($\delta = 77.16$ ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The most diagnostic feature in the IR spectrum of a sulfoxide is the strong $\text{S}=\text{O}$ stretching vibration. For **tert-butyl methyl sulfoxide**, this peak is observed around 1058 cm^{-1} .^[3] Its position and intensity are characteristic and provide unequivocal evidence for the presence of the sulfinyl group. The C-H stretching and bending vibrations associated with the methyl and tert-butyl groups are also prominent.

Table 3: Key IR Absorption Bands for **tert-Butyl Methyl Sulfoxide**

Frequency (cm ⁻¹)	Intensity	Vibration Type	Assignment
2970 - 2870	Strong	C-H Stretch	Asymmetric and symmetric stretching of CH ₃ groups.
1470 - 1450	Medium	C-H Bend (Asymmetric)	Asymmetric bending of CH ₃ groups.
1390 - 1365	Medium	C-H Bend (Symmetric)	Symmetric "umbrella" mode of CH ₃ groups.
~ 1058	Strong	S=O Stretch	Characteristic sulfoxide stretch.[3]

Data interpreted from the NIST Gas-Phase IR Spectrum.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation: Place a single drop of neat liquid **tert-butyl methyl sulfoxide** directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.
- Parameters:
 - Resolution: 4 cm⁻¹.
 - Scans: 16-32 scans.
 - Spectral Range: 4000 - 400 cm⁻¹.
- Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion ($M^{+\bullet}$) and structural clues from the fragmentation pattern.

Expertise & Experience: The fragmentation of **tert-butyl methyl sulfoxide** is dominated by the stability of the resulting carbocations. The molecular ion is expected at a mass-to-charge ratio (m/z) of 120, corresponding to the molecular formula $C_5H_{12}OS$.^[6] The most prominent fragmentation pathway involves the cleavage of the C-S bond to form a highly stable tert-butyl cation ($[C(CH_3)_3]^+$). This fragment is often the base peak (most abundant ion) in the spectrum. Alpha-cleavage, the loss of the methyl group, is another expected fragmentation.

Table 4: Predicted Major Ions in the EI Mass Spectrum of **Tert-Butyl Methyl Sulfoxide**

m/z	Proposed Fragment Ion	Formula of Ion	Rationale
120	Molecular Ion ($M^{+\bullet}$)	$[C_5H_{12}OS]^{+\bullet}$	Corresponds to the intact molecule.
105	$[M - CH_3]^+$	$[C_4H_9OS]^+$	Loss of a methyl radical via alpha-cleavage.
57	$[M - CH_3SO]^+$ or $[C(CH_3)_3]^+$	$[C_4H_9]^+$	Likely Base Peak. Formation of the very stable tert-butyl cation. ^{[7][8]}
41	$[C_3H_5]^+$	$[C_3H_5]^+$	Further fragmentation of the tert-butyl cation.

Data interpreted from NIST Mass Spectrum data.^[9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

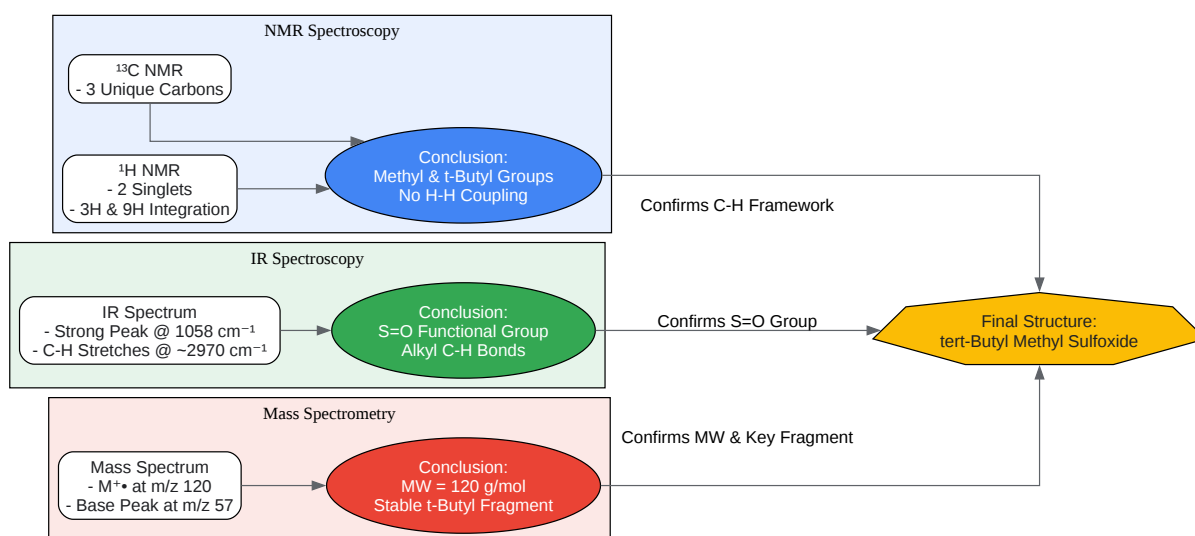
- Sample Preparation: Prepare a dilute solution of **tert-butyl methyl sulfoxide** (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.
- GC Parameters:
 - Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm).
 - Injection Volume: 1 μ L.
 - Inlet Temperature: 250°C.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 200.
 - Source Temperature: 230°C.
- Data Analysis: Identify the chromatographic peak corresponding to **tert-butyl methyl sulfoxide** and analyze the associated mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build an unassailable structural assignment.

Trustworthiness: The process is inherently self-validating. The molecular formula suggested by MS (from the molecular ion and isotopic pattern) must be consistent with the number and type of atoms indicated by NMR (from integration and chemical shifts) and the functional groups identified by IR. For **tert-butyl methyl sulfoxide**, the MS data confirms a mass of 120 amu.

The ^1H and ^{13}C NMR spectra confirm the presence of one methyl group and one tert-butyl group attached to a heteroatom. The IR spectrum confirms the heteroatom-containing functionality is a sulfoxide ($\text{S}=\text{O}$ stretch at 1058 cm^{-1}). Together, these data points converge to a single, unambiguous structure.



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Caption: Integrated workflow for the structural elucidation of **tert-butyl methyl sulfoxide**.

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